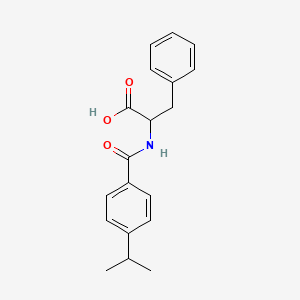![molecular formula C14H20N2O3 B14774459 2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14774459.png)
2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide is a complex organic compound that features a furan ring, a cyclopropyl group, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the amine and the carboxylic acid derivative, typically using reagents like EDC∙HCl and HOBt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted amides and amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide involves its interaction with specific molecular targets. The furan ring and the amide linkage allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function . The cyclopropyl group may enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide: Lacks the (S)-configuration, which may affect its biological activity.
N-Cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide: Lacks the amino group, which may reduce its reactivity and binding affinity.
2-Amino-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide: Lacks the cyclopropyl group, which may affect its stability and binding properties.
Uniqueness
The presence of the (S)-configuration, the furan ring, and the cyclopropyl group in (S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide makes it unique in terms of its structural features and potential biological activity .
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)13(15)14(18)16(10-5-6-10)8-11(17)12-4-3-7-19-12/h3-4,7,9-10,13H,5-6,8,15H2,1-2H3 |
InChI-Schlüssel |
UFLXJCSZWABVTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


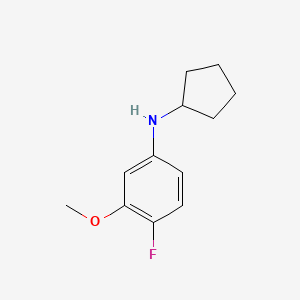
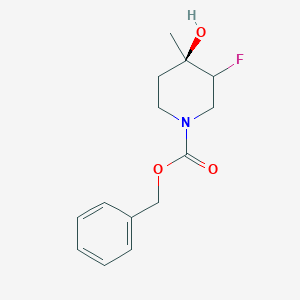
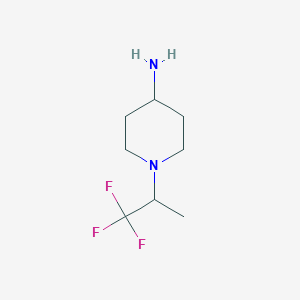
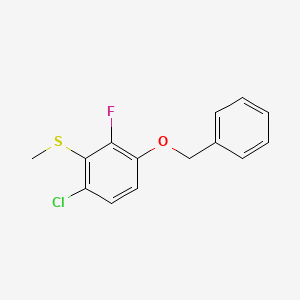
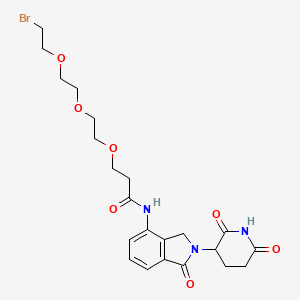
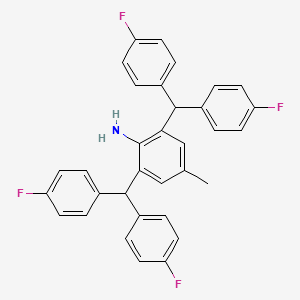
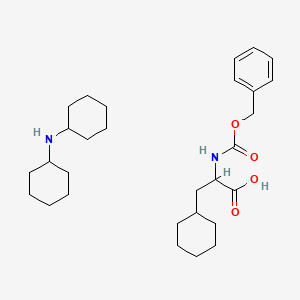

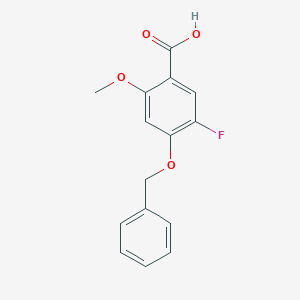
![Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)
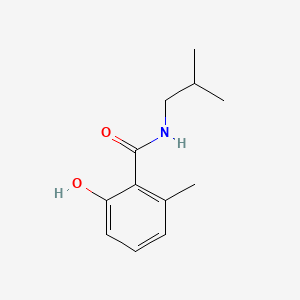
![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid](/img/structure/B14774432.png)
